molecular formula C10H10N4O2 B1295589 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide CAS No. 25947-18-6

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Cat. No.: B1295589
CAS No.: 25947-18-6
M. Wt: 218.21 g/mol
InChI Key: LRYHCCVJXQEMLN-UHFFFAOYSA-N
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Description

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a chemical compound with the molecular formula C10H10N4O2. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a phthalazinone moiety, which is a bicyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide typically involves the reaction of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol. The general reaction scheme can be represented as follows:

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid+Hydrazine hydrateThis compound+Water\text{2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, which is involved in DNA repair processes.

Comparison with Similar Compounds

  • 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid

Comparison: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydrazide group allows for additional chemical modifications and interactions, making it a versatile compound in research applications.

Properties

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-12-9(15)5-8-6-3-1-2-4-7(6)10(16)14-13-8/h1-4H,5,11H2,(H,12,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYHCCVJXQEMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289460
Record name 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25947-18-6
Record name NSC61003
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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